molecular formula C10H9BrN2O B13954815 6-Bromo-1,3-dimethylquinoxalin-2(1h)-one

6-Bromo-1,3-dimethylquinoxalin-2(1h)-one

Cat. No.: B13954815
M. Wt: 253.09 g/mol
InChI Key: KUKQPMCYLSKEIE-UHFFFAOYSA-N
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Description

6-Bromo-1,3-dimethylquinoxalin-2(1H)-one is a heterocyclic compound featuring a quinoxaline core substituted with bromine at position 6 and methyl groups at positions 1 and 2. Quinoxalines are bicyclic systems containing two nitrogen atoms, making them electron-deficient and versatile in medicinal chemistry and materials science. The bromine atom enhances electrophilic reactivity, while methyl groups influence steric and electronic properties, affecting solubility and binding interactions .

Properties

Molecular Formula

C10H9BrN2O

Molecular Weight

253.09 g/mol

IUPAC Name

6-bromo-1,3-dimethylquinoxalin-2-one

InChI

InChI=1S/C10H9BrN2O/c1-6-10(14)13(2)9-4-3-7(11)5-8(9)12-6/h3-5H,1-2H3

InChI Key

KUKQPMCYLSKEIE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC(=C2)Br)N(C1=O)C

Origin of Product

United States

Preparation Methods

Direct Bromination of 1,3-Dimethylquinoxalin-2(1H)-one

A highly effective method to prepare 6-Bromo-1,3-dimethylquinoxalin-2(1H)-one is the site-selective bromination of 1,3-dimethylquinoxalin-2(1H)-one using N-bromosuccinimide (NBS) in the presence of tert-butyl hydroperoxide (TBHP) as an oxidant under mild conditions. This metal-free protocol was reported to give excellent regioselectivity and high yields.

  • Reaction Conditions : Typically, 1 equivalent of NBS and 1 equivalent of TBHP are used in acetonitrile at room temperature for 12 hours.
  • Yield : Isolated yields for brominated quinoxalinones in this system range from 85% to 92%.
  • Selectivity : Bromination occurs specifically at the 6-position without formation of other regioisomers or C-3 brominated products.
  • Mechanism : The reaction proceeds via generation of bromine radicals from NBS and TBHP, which selectively abstract hydrogen from the 6-position, followed by bromine radical recombination.
Entry Bromine Source Additive Solvent Temperature Time Yield (%) Notes
1 CuBr2 TBHP MeCN RT 12 h 80 Metal-catalyzed, moderate yield
2 NBS TBHP MeCN RT 12 h 92 Metal-free, high yield, selective
3 NaBr TBHP MeCN RT 12 h 0 No reaction
4 CBr4 tBuONa MeCN RT 12 h 0 No reaction

Table 1: Optimization of bromination conditions for quinoxalin-2(1H)-one derivatives

This method has been successfully applied to various N-alkylated quinoxalin-2(1H)-ones, including 1,3-dimethyl derivatives, confirming its broad applicability and efficiency.

Synthesis via Brominated Precursors and Subsequent N-Methylation

An alternative approach involves first synthesizing 6-bromoquinoxalin-2(1H)-one derivatives followed by N-methylation steps:

  • Step 1 : Preparation of 6-bromoquinoxalin-2(1H)-one via electrophilic bromination using bromine or NBS under acidic or neutral conditions.
  • Step 2 : Methylation of the quinoxalinone nitrogen atoms using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate).
  • Yields : Overall yields vary depending on purification and reaction conditions but are typically moderate to good (50-80%).

This method allows flexibility in introducing substituents at nitrogen positions and can be adapted for 1,3-dimethyl substitution patterns.

One-Pot Synthesis from 2,3-Diaminobenzene Precursors

A more convergent synthetic route involves constructing the quinoxalinone core with bromine substitution already in place:

  • Starting Materials : 4-bromo-o-phenylenediamine or 6-bromo-2-nitroaniline derivatives.
  • Cyclization : Condensation with glyoxal or α-dicarbonyl compounds under reflux in ethanol or acetic acid forms the quinoxalinone ring.
  • N-Methylation : Subsequent methylation of nitrogen atoms using methyl iodide or methyl triflate.
  • Advantages : This method can provide regioselectively brominated quinoxalinones with high purity and good yields.

Analytical Data and Reaction Outcomes

Spectroscopic Characterization

  • 1H NMR : The presence of methyl groups on nitrogen atoms appears as singlets around δ 3.5–3.7 ppm. Aromatic protons adjacent to bromine show characteristic downfield shifts.
  • 13C NMR : Carbon signals for the quinoxalinone core and methyl carbons are consistent with literature values.
  • Mass Spectrometry : Molecular ion peaks confirm the brominated dimethylquinoxalinone structure.

Reaction Yields and Purity

Method Yield (%) Purity (%) Notes
NBS/TBHP bromination (metal-free) 85–92 >95 High regioselectivity, mild conditions
Bromination then methylation 50–80 90–95 Multi-step, moderate yields
One-pot cyclization + methylation 60–75 90–98 Efficient for regioselective bromination

Summary of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Metal-free NBS/TBHP bromination N-bromosuccinimide, TBHP, MeCN RT, 12 h High yield, regioselective, mild Limited to substrates with N-alkyl groups
Bromination + N-methylation Br2 or NBS, methyl iodide, base Varies Flexibility in substitution Multi-step, moderate yield
One-pot cyclization + methylation 4-bromo-o-phenylenediamine, glyoxal, methyl iodide Reflux, ethanol/acetic acid Regioselective, convergent Requires brominated precursors

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinoxaline derivatives with different oxidation states.

    Reduction: Reduction reactions could lead to the formation of partially or fully reduced quinoxalinone derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline N-oxides, while substitution could result in various functionalized quinoxalinones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 6-Bromo-1,3-dimethylquinoxalin-2(1h)-one would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positional Isomers

7-Bromo-1-methylquinoxalin-2(1H)-one (CAS 82019-32-7)
  • Structure : Bromine at position 7 instead of 6; methyl at position 1.
  • Properties: Molecular weight (239.07 g/mol) matches the 6-bromo isomer, but positional isomerism alters electronic distribution. Predicted pKa (-1.13) suggests stronger acidity compared to non-brominated analogs. Boiling point is estimated at 367.1°C .
  • Applications : Positional differences may affect biological target selectivity due to altered hydrogen bonding and steric interactions.
6-Bromo-7-methoxyquinoxalin-2(1H)-one (CAS 216752-63-5)
  • Structure : Methoxy group at position 7 alongside bromine at position 5.
  • Properties : Methoxy enhances solubility in polar solvents and introduces hydrogen-bond acceptor sites. Similarity score to the parent compound is 0.85 .
  • Reactivity : Methoxy groups can deactivate the ring toward electrophilic substitution but activate toward nucleophilic attack.

Halogen-Substituted Analogs

6-Chloro-1,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 146738-87-6)
  • Structure: Chlorine replaces bromine; dihydroquinoxaline core (saturation at positions 3 and 4).
  • Properties : Lower molecular weight (241.09 g/mol vs. 239.07 for bromo analog) due to chlorine’s atomic mass. Dihydro structure reduces aromaticity, increasing flexibility .
  • Applications : Chlorine’s weaker leaving-group ability compared to bromine may limit utility in cross-coupling reactions.

Functional Group Variants

3-Amino-6-bromo-2(1H)-quinoxalinone (CAS 1083181-48-9)
  • Structure: Amino group at position 3 instead of methyl.
  • Properties: Amino group increases polarity (PSA: 44.62 Ų) and solubility in aqueous media. Acts as a hydrogen-bond donor/acceptor, enhancing interactions with biological targets .
  • Reactivity: Amino substituents direct electrophilic substitution to ortho/para positions, altering reactivity pathways.
6-Amino-3-methylquinoxalin-2(1H)-one (CAS 161333-96-6)
  • Structure: Amino at position 6; methyl at position 3.
  • Properties: Molecular formula C₉H₉N₃O (MW: 175.19 g/mol). Amino groups at position 6 may disrupt π-stacking interactions compared to bromine .

Dihydroquinoxaline Derivatives

6-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one (CAS N/A)
  • Structure : Saturated 3,4-bond; methyl at position 3.
  • Properties : Reduced aromaticity lowers melting/boiling points. LogP (2.42) indicates higher lipophilicity than unsaturated analogs .
  • Applications : Saturation may improve metabolic stability in drug design.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents logP Notable Properties
6-Bromo-1,3-dimethylquinoxalin-2(1H)-one 1379154-54-7 C₁₀H₉BrN₂O 239.07 Br (C6), Me (C1, C3) 2.42* High electrophilicity, moderate solubility
7-Bromo-1-methylquinoxalin-2(1H)-one 82019-32-7 C₉H₇BrN₂O 239.07 Br (C7), Me (C1) 1.65† Predicted pKa = -1.13
6-Chloro-1,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one 146738-87-6 C₉H₉ClN₂O 196.64 Cl (C6), Me (C1, C3), dihydro 2.42‡ Increased flexibility
3-Amino-6-bromo-2(1H)-quinoxalinone 1083181-48-9 C₈H₆BrN₃O 240.06 Br (C6), NH₂ (C3) 2.42‡ Enhanced solubility, biological activity

*Estimated from analogs; †Density; ‡From dihydroquinoxaline data.

Research Implications

  • Synthetic Utility: Bromine in 6-Bromo-1,3-dimethylquinoxalin-2(1H)-one facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), whereas chloro analogs are less reactive .
  • Biological Activity: Amino-substituted derivatives show promise in medicinal chemistry due to improved target engagement, while methoxy groups enhance pharmacokinetic properties .
  • Material Science : Dihydro derivatives offer tunable electronic properties for optoelectronic applications .

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